molecular formula C11H9F3INO3S B1465517 Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1353498-80-2

Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1465517
CAS No.: 1353498-80-2
M. Wt: 419.16 g/mol
InChI Key: JIKBYJRZJHLCOP-UHFFFAOYSA-N
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Description

Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • Position 2: Iodo substituent, a rare halogen modification in this scaffold, which may enhance electrophilicity or serve as a synthetic handle for cross-coupling reactions.
  • Position 3: Methyl ester, a common moiety for improving bioavailability or facilitating further derivatization.
  • Position 6: 2,2,2-Trifluoroacetyl group, a strong electron-withdrawing substituent that may influence electronic properties and metabolic stability.

Properties

IUPAC Name

methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO3S/c1-19-9(17)7-5-2-3-16(10(18)11(12,13)14)4-6(5)20-8(7)15/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKBYJRZJHLCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and detailed findings from various studies.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine scaffold followed by the introduction of the iodo and trifluoroacetyl groups. This multi-step process is crucial for achieving the desired biological activity.

Antiproliferative Effects

Research has shown that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit notable antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.1 to 4.7 μM against cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. Notably, the most potent derivative exhibited an IC50 of 1.1 μM against HeLa cells .
CompoundCell LineIC50 (μM)
3aHeLa1.1
3bCEM2.3
3bL12102.8

These results indicate that these compounds selectively target cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), which exhibited IC50 values over 20 μM , suggesting a favorable therapeutic window .

The mechanism underlying the antiproliferative activity involves:

  • Tubulin Interaction : The compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This effect was confirmed through molecular docking studies and flow cytometry analyses .
  • Induction of Apoptosis : The compounds also induce apoptosis in a dose-dependent manner. For example, treatment with compound 3b at its IC50 resulted in approximately 32.87% of cells undergoing apoptosis after 72 hours .

Study on Anticancer Properties

In a comprehensive study evaluating various tetrahydrothieno[2,3-c]pyridine derivatives, researchers found that these compounds effectively inhibited cell proliferation across multiple cancer types:

  • Cell Lines Tested : MCF-7 (breast), SW480 (colon), PC-3 (prostate), HEPG-2 (liver), and HUVEC (human umbilical vein endothelial cells) were included in the evaluation using the MTT assay.
  • Results : The results indicated that certain derivatives not only inhibited cancer cell growth but also showed selectivity towards malignant cells over normal cells, reinforcing their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Substituents Molecular Weight Key Properties/Activities Reference
Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-Iodo, 6-trifluoroacetyl, 3-methyl ester ~435.1 g/mol Potential electrophilicity at C2; metabolic stability from CF3 group N/A
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (4a) 2-Amino, 6-benzyl, 3-ethyl ester 316.42 g/mol Cytotoxic activity; characterized via literature methods
Methyl 6-acetyl-2-(3,4,5-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-Trimethoxyanilino, 6-acetyl, 3-methyl ester 421.3 g/mol Antitubulin activity (IC50 = 1.2 µM); structural mimic of colchicine site
Ethyl 2-(perfluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 2-Perfluorobenzamido, 6-ethyl, 3-ethyl ester ~450.3 g/mol Potent antitubercular activity (MIC = 0.23 µM); resistance to first-line TB drugs
Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 2-Amino, 3-methyl ester (hydrochloride salt) 248.73 g/mol Improved water solubility; intermediate for bioactive derivatives

Key Structural and Functional Insights :

Position 2 Modifications: Amino groups (e.g., 4a, 2g) are prevalent, enabling hydrogen bonding or serving as intermediates for further functionalization .

Position 6 Modifications :

  • Trifluoroacetyl (target compound) vs. acetyl (3e) or benzyl (4a): The trifluoroacetyl group increases electron withdrawal, which may stabilize reactive intermediates or reduce metabolic oxidation compared to acetyl .
  • Sulfonyl (e.g., 6-[(4-methylphenyl)sulfonyl] in ) or Boc-protected amines (2e) are used to modulate solubility and pharmacokinetics .

Biological Activity Trends: Antitubulin agents (e.g., 3e) require a 3,4,5-trimethoxyanilino group at position 2 for binding to the colchicine site . Antitubercular activity correlates with strong electron-withdrawing groups (e.g., perfluorobenzamido in ), suggesting the target compound’s trifluoroacetyl group may confer similar potency .

Synthetic Routes: Most analogs are synthesized via the Gewald reaction, combining cyanoacetates with ketones or aldehydes to form the thiophene ring . The target compound’s iodo and trifluoroacetyl groups likely require specialized reagents (e.g., iodine sources or trifluoroacetic anhydride) in later-stage modifications.

Research Findings and Implications

  • Electrophilic Reactivity : The 2-iodo substituent may enable cross-coupling reactions (e.g., with boronic acids) to generate diverse analogs for structure-activity relationship (SAR) studies.
  • Metabolic Stability : The trifluoroacetyl group could reduce cytochrome P450-mediated metabolism, enhancing in vivo half-life compared to acetylated analogs .
  • Biological Potential: While direct data is lacking, the compound’s structural features align with antitubulin (trimethoxyphenyl-like electronics) and antitubercular (electron-deficient substituents) scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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